molecular formula C16H13BrN2O B1384600 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol CAS No. 1202029-99-9

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1384600
CAS No.: 1202029-99-9
M. Wt: 329.19 g/mol
InChI Key: SQMYFMOULSHUBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C16H13BrN2O and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃BrN₂O
  • Molecular Weight : 329.19 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a p-tolyl group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The results indicated significant inhibition of bacterial growth:

CompoundPathogen TestedMIC (μg/mL)Activity
This compoundStaphylococcus aureus0.25Effective
This compoundEscherichia coli0.30Effective

The study highlighted that the compound exhibited bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research has demonstrated the potential anticancer effects of this compound. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, particularly those associated with melanoma:

Cell LineIC50 (μM)Mechanism of Action
WM266.4 (human melanoma)1.75B-Raf kinase inhibition
Other cancer linesVariesInduction of apoptosis

The mechanism involves the inhibition of B-Raf kinase, a critical target in melanoma therapy. The compound's affinity for this target suggests it could be developed into a therapeutic agent for treating specific cancers .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings indicated that this compound was among the most effective in inhibiting pathogenic bacteria, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
In another study focusing on pyrazole derivatives as anticancer agents, researchers found that compounds similar to this compound exhibited significant growth inhibition in various tumor cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • B-Raf Kinase Inhibition : The bromine atom and the p-tolyl group enhance binding affinity to B-Raf, promoting apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with bacterial cell wall integrity, leading to cell lysis.

Properties

IUPAC Name

5-bromo-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYFMOULSHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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